molecular formula C6H9ClNO5P B12892575 4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate CAS No. 32306-32-4

4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate

Cat. No.: B12892575
CAS No.: 32306-32-4
M. Wt: 241.56 g/mol
InChI Key: IHOQQPRHMUUQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate is a chemical compound with the molecular formula C₆H₉ClNO₅P. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and environmental impact . These methods aim to provide a more sustainable approach to the large-scale production of isoxazole derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethylated products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate can be compared with other isoxazole derivatives, such as:

  • 5-Methylisoxazole-3-carboxylic acid
  • 4,5-Dimethylisoxazole
  • 3,5-Dimethylisoxazole

These compounds share a similar isoxazole core but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of a chloro and dimethyl phosphate group in 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate imparts distinct properties that make it valuable for specific research and industrial applications .

Properties

CAS No.

32306-32-4

Molecular Formula

C6H9ClNO5P

Molecular Weight

241.56 g/mol

IUPAC Name

(4-chloro-5-methyl-1,2-oxazol-3-yl) dimethyl phosphate

InChI

InChI=1S/C6H9ClNO5P/c1-4-5(7)6(8-12-4)13-14(9,10-2)11-3/h1-3H3

InChI Key

IHOQQPRHMUUQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)OP(=O)(OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.